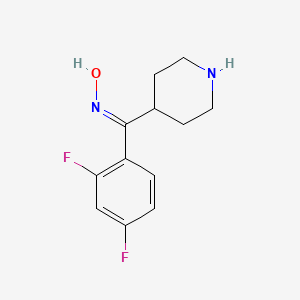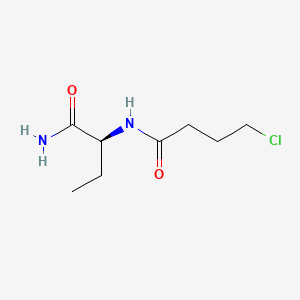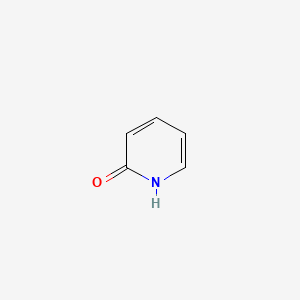
Imipramine Impurity HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imipramine Impurity Hydrochloride is a chemical compound that is often encountered as an impurity in the synthesis and formulation of imipramine hydrochloride, a tricyclic antidepressant. Imipramine hydrochloride is primarily used for the treatment of depression and enuresis in children. The presence of impurities like Imipramine Impurity Hydrochloride can affect the efficacy and safety of the pharmaceutical product, making it crucial to understand its properties and behavior .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Imipramine Impurity Hydrochloride typically involves the reaction of imipramine with hydrochloric acid. The reaction conditions include controlled temperature and pH to ensure the formation of the desired impurity. The process may also involve purification steps to isolate the impurity from the main product .
Industrial Production Methods: In industrial settings, the production of Imipramine Impurity Hydrochloride is often a byproduct of the large-scale synthesis of imipramine hydrochloride. The industrial process involves the use of high-purity reagents and stringent quality control measures to minimize the formation of impurities. Advanced analytical techniques such as gas chromatography and high-performance liquid chromatography are employed to detect and quantify the impurity .
Analyse Chemischer Reaktionen
Types of Reactions: Imipramine Impurity Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the impurity into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Imipramine Impurity Hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of imipramine hydrochloride formulations.
Biology: The compound is studied for its potential biological effects and interactions with biological systems.
Medicine: Research on the impurity helps in understanding its impact on the therapeutic efficacy and safety of imipramine hydrochloride.
Industry: The compound is used in the development and validation of analytical methods for quality control in pharmaceutical manufacturing
Wirkmechanismus
The mechanism of action of Imipramine Impurity Hydrochloride is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its structural similarity to imipramine suggests that it may interact with similar molecular targets, such as the serotonin and norepinephrine transporters. These interactions could potentially influence the reuptake of neurotransmitters, although the exact pathways and effects remain to be fully elucidated .
Vergleich Mit ähnlichen Verbindungen
Desipramine Hydrochloride: Another tricyclic antidepressant with similar pharmacological properties.
Amitriptyline Hydrochloride: A structurally related compound used for the treatment of depression.
Clomipramine Hydrochloride: Another tricyclic antidepressant with a similar mechanism of action
Uniqueness: Imipramine Impurity Hydrochloride is unique in its role as an impurity in the synthesis of imipramine hydrochloride. Its presence and behavior can significantly impact the quality and safety of the final pharmaceutical product. Understanding its properties and reactions is essential for ensuring the efficacy and safety of imipramine hydrochloride formulations .
Eigenschaften
CAS-Nummer |
70738-29-3 |
|---|---|
Molekularformel |
C19H24N2Cl2 |
Molekulargewicht |
351.32 |
Aussehen |
Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
9-Methyl-10-Dimethylaminopropylacridinium Chloride HCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone](/img/structure/B602244.png)








